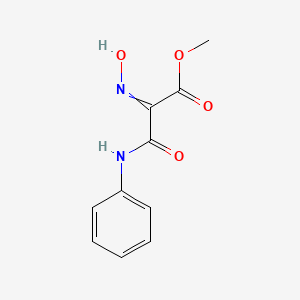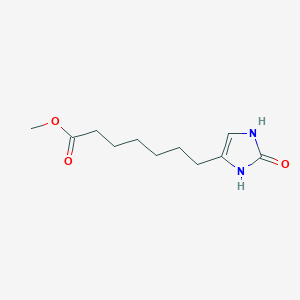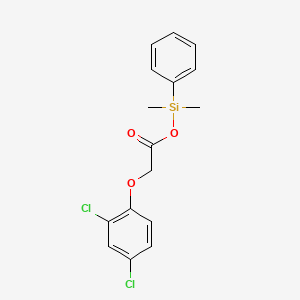
diethyl 1H-1,2,4-triazole-3,5-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 1H-1,2,4-triazole-3,5-dicarboxylate is a heterocyclic compound that belongs to the triazole family. It is characterized by a five-membered ring containing three nitrogen atoms and two carbon atoms. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diethyl 1H-1,2,4-triazole-3,5-dicarboxylate can be synthesized through a 1,3-dipolar cycloaddition reaction between diethyl acetylenedicarboxylate and organic azides . This reaction typically requires heating in a water bath for a few minutes under solvent-free conditions . The reaction is highly efficient, yielding the desired product in high purity.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems ensures consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 1H-1,2,4-triazole-3,5-dicarboxylate undergoes various chemical reactions, including:
Reduction: The ester groups can be selectively reduced using sodium borohydride (NaBH4) in methanol/THF.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester groups are replaced by other functional groups.
Common Reagents and Conditions
Reduction: Sodium borohydride (NaBH4) in methanol/THF.
Substitution: Various nucleophiles under mild conditions.
Major Products Formed
Reduction: Formation of hydroxymethyl derivatives.
Substitution: Formation of substituted triazole derivatives.
Applications De Recherche Scientifique
Diethyl 1H-1,2,4-triazole-3,5-dicarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antibacterial activity.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of non-ionic surfactants and other industrial chemicals.
Mécanisme D'action
The mechanism of action of diethyl 1H-1,2,4-triazole-3,5-dicarboxylate involves its interaction with various molecular targets. The compound can form hydrogen bonds and coordinate with metal ions, influencing biological pathways and enzyme activities . Its unique structure allows it to interact with specific receptors and enzymes, leading to its diverse biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
Diethyl 1H-1,2,4-triazole-3,5-dicarboxylate is unique due to its specific ester groups, which provide distinct reactivity and functionalization options. This makes it a valuable compound for various synthetic and industrial applications.
Propriétés
Numéro CAS |
91173-78-3 |
|---|---|
Formule moléculaire |
C8H11N3O4 |
Poids moléculaire |
213.19 g/mol |
Nom IUPAC |
diethyl 1H-1,2,4-triazole-3,5-dicarboxylate |
InChI |
InChI=1S/C8H11N3O4/c1-3-14-7(12)5-9-6(11-10-5)8(13)15-4-2/h3-4H2,1-2H3,(H,9,10,11) |
Clé InChI |
XQMJMFZFMXRZSN-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=NC(=NN1)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,2,2,6,8-Pentamethyl-7-oxabicyclo[4.3.1]dec-8-en-10-ol](/img/structure/B14361519.png)
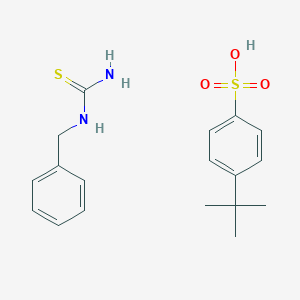
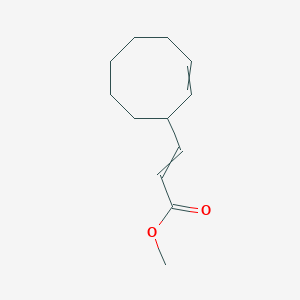
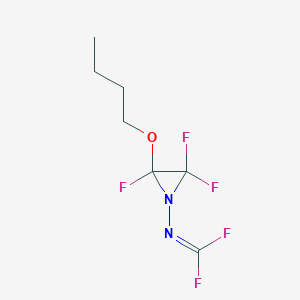
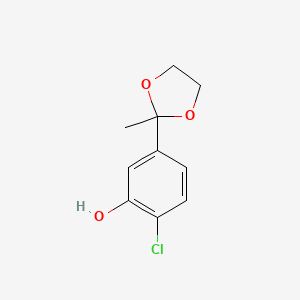
![1-[(Hydrazinylidenemethoxy)methyl]pyridin-1-ium chloride](/img/structure/B14361556.png)

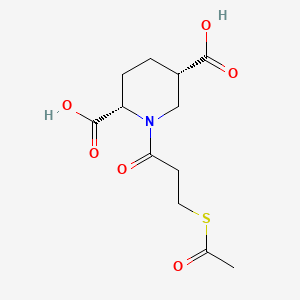
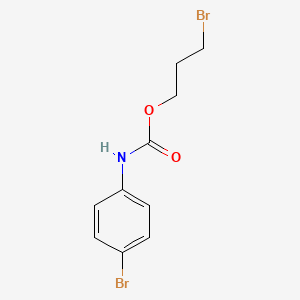
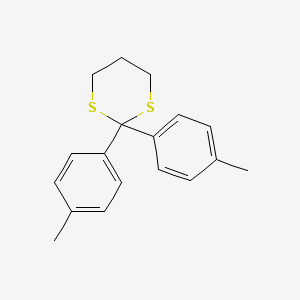
![1-[3-(Benzenesulfonyl)propoxy]-4-chlorobenzene](/img/structure/B14361603.png)
